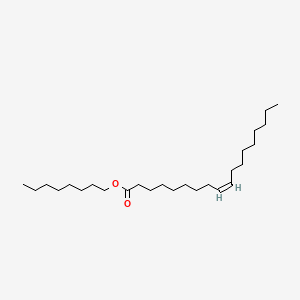
Octyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl oleate is an organic compound widely used in various industries, including cosmetics, lubricants, and pharmaceuticals. It is an ester formed from the reaction between oleic acid and octanol. This compound is known for its emollient properties, making it a popular ingredient in skincare products. Additionally, it serves as a plasticizer in polymer production and a lubricant in various mechanical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octyl oleate typically involves the esterification of oleic acid with octanol. This reaction can be catalyzed by enzymes such as lipase or by chemical catalysts. The enzymatic synthesis is often preferred due to its mild reaction conditions and high specificity. The reaction is usually carried out in a solvent-free system to avoid contamination and simplify product recovery .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by adjusting various parameters such as enzyme concentration, reaction temperature, and substrate molar ratio. Supercritical carbon dioxide and n-hexane are sometimes used as solvents to enhance the reaction efficiency and product yield .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Oleic acid and octanol in the presence of a lipase enzyme or a chemical catalyst.
Hydrolysis: Water and an acid or base catalyst to break down the ester into oleic acid and octanol.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize this compound to form various oxidation products.
Major Products
Esterification: this compound.
Hydrolysis: Oleic acid and octanol.
Oxidation: Various oxidation products depending on the conditions and reagents used
Applications De Recherche Scientifique
Octyl oleate has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid metabolism and enzyme activity.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility.
Industry: Utilized as a plasticizer in polymer production, a lubricant in mechanical systems, and an emollient in cosmetics
Mécanisme D'action
The mechanism of action of octyl oleate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release oleic acid and octanol, which can then participate in various metabolic pathways. The compound’s emollient properties are attributed to its ability to form a protective layer on the skin, reducing water loss and enhancing skin hydration .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl oleate
- Ethyl oleate
- Octyl stearate
Comparison
Octyl oleate is unique due to its specific combination of oleic acid and octanol, which imparts distinct physical and chemical properties. Compared to methyl and ethyl oleate, this compound has a higher molecular weight and different solubility characteristics. Octyl stearate, on the other hand, has a saturated fatty acid component, making it less prone to oxidation compared to this compound .
Propriétés
Numéro CAS |
32953-65-4 |
|---|---|
Formule moléculaire |
C26H50O2 |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
octyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h14-15H,3-13,16-25H2,1-2H3/b15-14- |
Clé InChI |
QTDSLDJPJJBBLE-PFONDFGASA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


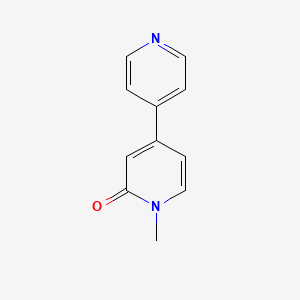
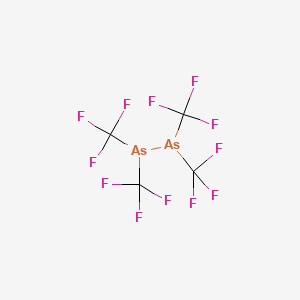
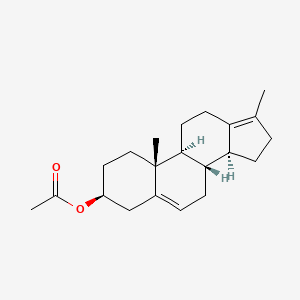
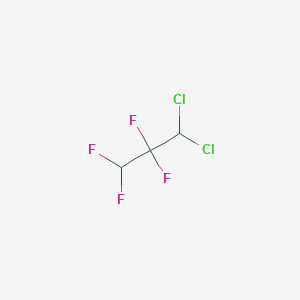
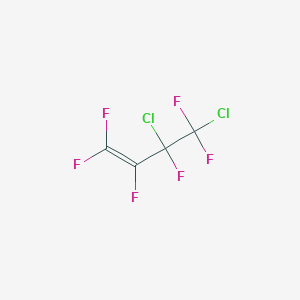
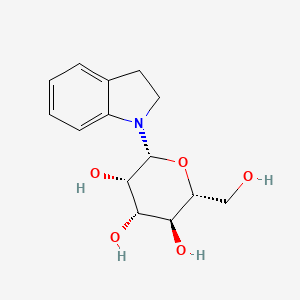
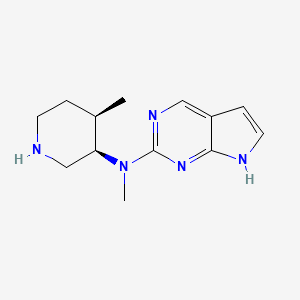
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
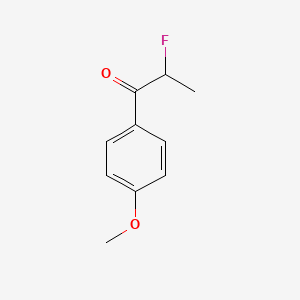
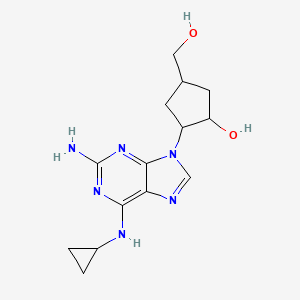
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
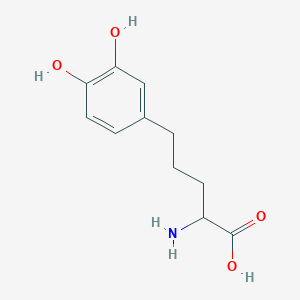
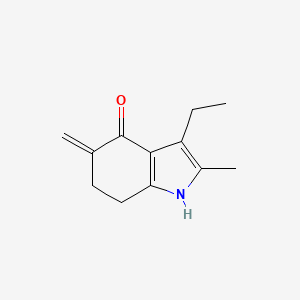
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
